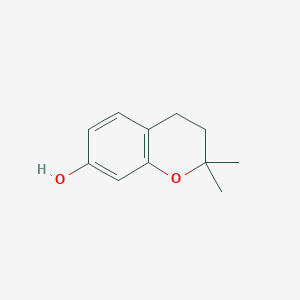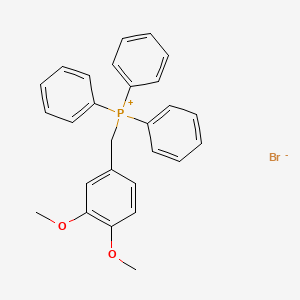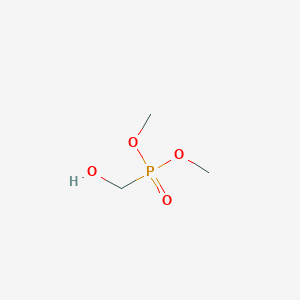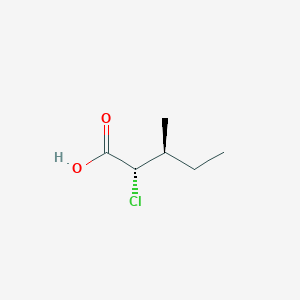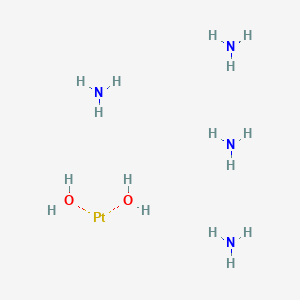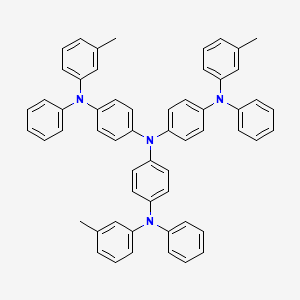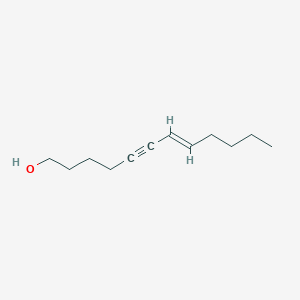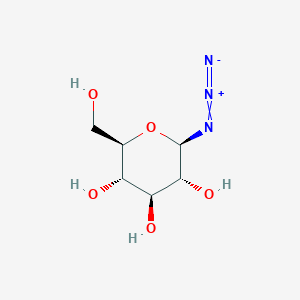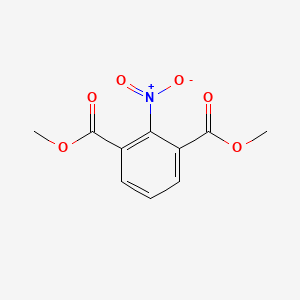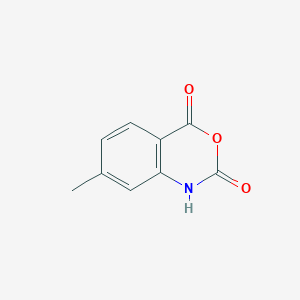
4-Methyl-isatoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride, is a technical compound with the empirical formula C9H7NO3 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .
Molecular Structure Analysis
The molecular structure of 4-Methyl-isatoic anhydride consists of a benzene ring attached to a heterocyclic ring . The molecular formula is C9H7NO3, and the average molecular weight is 177.157 Da .
Physical And Chemical Properties Analysis
4-Methyl-isatoic anhydride has a molecular weight of 177.16 . The vapor density is 6.1 (vs air) . More specific physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
-
Synthesis of Heterocyclic Structures
- Field : Organic Chemistry
- Application : Isatoic anhydride and its derivatives are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
- Method : Several methods have been applied to the construction of benzo[d][1,3]oxazine-2,4-dione ring, including cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone .
- Results : This method has been successful in synthesizing a variety of heterocyclic structures .
-
Blowing Agent in Polymer Industry
-
Synthesis of Pharmaceutical Drugs
- Field : Pharmaceutical Chemistry
- Application : Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs, including Tioperidone, Tranilast, Pelanserin, Diproqualone, Antrafenine, and others .
- Method : The specific methods of synthesis would depend on the particular drug being synthesized .
- Results : These drugs have various therapeutic applications, including the treatment of insomnia (methaqualone), allergies (tranilast), and others .
-
Production of Herbicide, Bentazone
- Field : Agrochemistry
- Application : Isatoic anhydride is used as an intermediate in the production of the herbicide, Bentazone .
- Method : The specific method of synthesis would depend on the particular herbicide being synthesized .
- Results : Bentazone is a selective contact herbicide, which is absorbed mainly by the leaves and rapidly inhibits photosynthesis .
-
Synthesis of Dyes
- Field : Dye Chemistry
- Application : Isatoic anhydride is used as a raw material for the synthesis of dyes .
- Method : The specific methods of synthesis would depend on the particular dye being synthesized .
- Results : These dyes have various applications, including textile dyeing, paper printing, and others .
-
Synthesis of Quinazolinones
- Field : Medicinal Chemistry
- Application : Quinazolinones synthesized from Isatoic anhydride have diverse applications due to their antibacterial, analgesic, anti-inflammatory, antifungal, antimalarial, antihypertensive, CNS depressant, anticonvulsant, antihistaminic, antiparkinsonism, antiviral and anticancer activities .
- Method : The specific methods of synthesis would depend on the particular quinazolinone being synthesized .
- Results : These drugs have various therapeutic applications, including the treatment of bacterial infections, pain, inflammation, fungal infections, malaria, hypertension, CNS disorders, convulsions, allergies, Parkinson’s disease, viral infections, and cancer .
-
Synthesis of Benzimidazolone
- Field : Organic Chemistry
- Application : Isatoic anhydride reacts with sodium azide to give benzimidazolone via the isocyanate .
- Method : The specific method of synthesis would depend on the particular benzimidazolone being synthesized .
- Results : Benzimidazolones have various applications in medicinal chemistry .
-
Synthesis of 1-Methyl-7-nitroisatoic anhydride
- Field : Organic Chemistry
- Application : 1-Methyl-7-nitroisatoic anhydride is a derivative of isatoic anhydride .
- Method : The specific method of synthesis would depend on the particular 1-Methyl-7-nitroisatoic anhydride being synthesized .
- Results : 1-Methyl-7-nitroisatoic anhydride has various applications in organic synthesis .
-
Synthesis of 5-Aminoisatoic anhydride
- Field : Organic Chemistry
- Application : 5-Aminoisatoic anhydride is a derivative of isatoic anhydride .
- Method : The specific method of synthesis would depend on the particular 5-Aminoisatoic anhydride being synthesized .
- Results : 5-Aminoisatoic anhydride has various applications in organic synthesis .
Propriétés
IUPAC Name |
7-methyl-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHSJGKIFDLQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497703 |
Source


|
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-isatoic anhydride | |
CAS RN |
63480-11-5 |
Source


|
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)


